Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate
Description
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate is a halogenated aromatic ester characterized by a substituted isonicotinate core. The molecule features a 3,5-dichlorophenyl group at the 2-position of the pyridine ring and a fluorine atom at the 5-position, with a methyl ester functional group.
Properties
Molecular Formula |
C13H8Cl2FNO2 |
|---|---|
Molecular Weight |
300.11 g/mol |
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C13H8Cl2FNO2/c1-19-13(18)10-5-12(17-6-11(10)16)7-2-8(14)4-9(15)3-7/h2-6H,1H3 |
InChI Key |
VZZQYAUTXOKVNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate typically involves the esterification of 2-(3,5-dichlorophenyl)-5-fluoroisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)-5-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl and fluorine groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substitution pattern on aromatic rings critically influences physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Position: The 3,5-dichlorophenyl group in the target compound contrasts with 3,4-dichlorophenyl moieties in BD 1008 and SR140332. The para/meta chlorine arrangement may alter steric and electronic interactions with biological targets.
Functional Groups : The target compound’s ester group differs from urea (10b) or piperazine (BD 1008) functionalities. Esters typically exhibit higher metabolic lability than ureas or amines, suggesting shorter half-lives in vivo .
Molecular Weight : At ~300 g/mol, the target compound is significantly smaller than analogs like 10b (548.2 g/mol) or SR140333 (~600 g/mol). Lower molecular weight may improve membrane permeability but reduce target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
